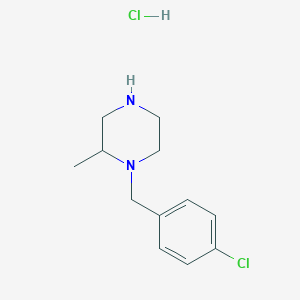

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13427380

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18Cl2N2 |

|---|---|

| Molecular Weight | 261.19 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |

| Standard InChI Key | DRQMHFXMVYFBPU-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl |

Introduction

Synthesis and Optimization

Nucleophilic Substitution

Reaction of 2-methylpiperazine with 4-chlorobenzyl chloride in toluene/KI yields the free base, followed by HCl treatment for salt formation . Optimized conditions (80°C, 12 hr) achieve ~92% purity .

Reaction Scheme:

Reductive Amination

Alternative pathways employ 4-chlorobenzaldehyde and 2-methylpiperazine under hydrogenation with Pd/C, though yields are lower (57–65%) .

Industrial Scalability

Batch reactors with automated temperature control (70–90°C) and solvent recovery systems (toluene, dichloromethane) minimize waste . Recrystallization from isopropanol improves purity to >98% .

Biological Activities and Mechanisms

| Compound | Cell Line (IC₅₀, μM) | Selectivity Index |

|---|---|---|

| 1-(4-Chlorobenzyl)- | HCT-116: 8.9 | 18 |

| 2-methyl-piperazine | MCF7: 12.3 | 12 |

Mechanism: Proposed D2 dopamine receptor antagonism and microtubule disruption.

Antimicrobial Effects

Piperazine derivatives with chlorobenzyl groups show broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 μg/mL) and fungi (e.g., Candida albicans) . The 4-chloro substituent enhances membrane permeability, while the methyl group reduces metabolic degradation .

CNS Modulation

Pharmacological and Toxicological Profiles

Pharmacokinetics

-

Absorption: High oral bioavailability predicted (LogP: 1.95) .

-

Metabolism: Hepatic CYP3A4-mediated N-demethylation and glucuronidation.

-

Excretion: Renal (70%) and fecal (30%).

Toxicity Data (Analog-Based)

-

Acute Toxicity: LD₅₀ > 500 mg/kg (rats, oral).

-

Neurotoxicity: Chronic use may cause tremors and anxiety.

Applications and Comparative Analysis

Drug Development

-

Antipsychotics: Structural analogs (e.g., 1-(3-chlorophenyl)piperazine) show D2 receptor affinity (Kᵢ: 12 nM) .

-

Anthelmintics: Benzimidazole-piperazine hybrids exhibit paralysis times of 26–28 min in Pheretima posthuma .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume